Methyl 2,3-dibromo-6-fluorophenylacetate
Overview
Description
Methyl 2,3-dibromo-6-fluorophenylacetate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dibromo-6-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:
Bromination: Phenylacetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions of the phenyl ring.
Fluorination: The dibrominated intermediate is then subjected to fluorination using a fluorinating agent like silver fluoride or cesium fluoride to introduce the fluorine atom at the 6 position.
Esterification: The final step involves esterification of the resulting compound with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromo-6-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.
Oxidation: Oxidative reactions can further modify the phenyl ring or the ester group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include azido or thio-substituted phenylacetates.
Reduction: Products include debrominated phenylacetates.
Oxidation: Products include oxidized phenylacetates with modified ester groups.
Scientific Research Applications
Methyl 2,3-dibromo-6-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-6-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- Methyl 2,3-dibromo-4-fluorophenylacetate
- Methyl 2,3-dibromo-5-fluorophenylacetate
- Methyl 2,3-dibromo-6-chlorophenylacetate
Comparison: Methyl 2,3-dibromo-6-fluorophenylacetate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the fluorine substitution at the 6 position may confer different electronic and steric properties, affecting its interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-6-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSLGKIJRKFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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